2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dichloromethyl-4-methylphenol with benzyl mercaptan in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The phenolic core with reduced or removed benzylsulfanyl groups.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the synthesis of advanced materials and catalysts.
Wirkmechanismus
The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol exerts its effects is primarily through its ability to act as a ligand. It can coordinate with metal ions, forming stable complexes. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis[(methylsulfanyl)methyl]-4-methylphenol: Similar structure but with methyl groups instead of benzyl groups.
2,6-Bis[(ethylsulfanyl)methyl]-4-methylphenol: Similar structure but with ethyl groups instead of benzyl groups.
Uniqueness
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol is unique due to the presence of benzyl groups, which can provide additional steric hindrance and electronic effects compared to methyl or ethyl analogs. This can influence its reactivity and the stability of the complexes it forms .
Eigenschaften
CAS-Nummer |
52978-67-3 |
---|---|
Molekularformel |
C23H24OS2 |
Molekulargewicht |
380.6 g/mol |
IUPAC-Name |
2,6-bis(benzylsulfanylmethyl)-4-methylphenol |
InChI |
InChI=1S/C23H24OS2/c1-18-12-21(16-25-14-19-8-4-2-5-9-19)23(24)22(13-18)17-26-15-20-10-6-3-7-11-20/h2-13,24H,14-17H2,1H3 |
InChI-Schlüssel |
QOIFLYACSIEHGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)CSCC2=CC=CC=C2)O)CSCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.